![molecular formula C21H27N3O2 B2715101 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide CAS No. 1448029-18-2](/img/structure/B2715101.png)
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a cyclopentyl group attached to an indazole ring, which is further connected to a benzamide group via a methylene bridge . The indazole ring is a bicyclic compound consisting of two fused rings: a benzene ring and a pyrazole ring .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
A study by Desai et al. (2013) focused on the synthesis and antimicrobial screening of a series of compounds, including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides . These compounds showed significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi, suggesting potential therapeutic applications for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Catalysis and Synthetic Applications
Xiong et al. (2018) developed a Cp*Rh(III)-catalyzed annulation method that combines N-methoxybenzamide with 1,4,2-bisoxazol-5-one to produce 2-aryl quinazolin-4(3H)-one derivatives. This method highlights the compound's role in facilitating the formation of complex organic molecules through catalytic processes, demonstrating its importance in organic synthesis (Xiong, Xu, Sun, & Cheng, 2018).
Anticonvulsant Activity
Clark et al. (1984) evaluated a series of 4-aminobenzamides for their anticonvulsant effects. Their research provided insights into the structure-activity relationships of these compounds, indicating their potential use in developing new treatments for epilepsy (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Antibacterial Agents Development
Bi et al. (2018) investigated 3-methoxybenzamide (3-MBA) derivatives as novel antibacterial agents targeting FtsZ, a bacterial cell division protein. Their work on isosteric replacement of the terminal amide with triazole led to compounds with increased antibacterial activity, offering a new direction for developing antibacterial agents (Bi, Ji, Venter, Liu, Semple, & Ma, 2018).
Synthesis of Heterocyclic Compounds
Hanusek et al. (2006) explored the synthesis of 3-methyl-2-phenylquinazolin-4-thiones via acylation and subsequent cyclization of 2-amino-N-methyl-thiobenzamide. This research contributes to the field of heterocyclic chemistry, demonstrating the utility of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide and its derivatives in synthesizing novel heterocyclic compounds (Hanusek, Drabina, Sedlák, & Rosa, 2006).
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-17-12-10-15(11-13-17)21(25)22-14-19-18-8-4-5-9-20(18)24(23-19)16-6-2-3-7-16/h10-13,16H,2-9,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHKNYPLYPVGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.